Methyl 4-hydroxy-3-iodobenzoate

Catalog No.
S729841
CAS No.
15126-06-4
M.F
C8H7IO3
M. Wt
278.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-3-iodobenzoate

CAS Number

15126-06-4

Product Name

Methyl 4-hydroxy-3-iodobenzoate

IUPAC Name

methyl 4-hydroxy-3-iodobenzoate

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3

InChI Key

PXNOLLHARLSLHY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)I

Solubility

4.86e-04 M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)I

Use as an Intermediate in Pharmaceutical and Organic Synthesis

Field: Pharmaceutical and Organic Synthesis

Application: Methyl 4-hydroxy-3-iodobenzoate is used as an intermediate in pharmaceutical and organic synthesis .

Use in Autism Spectrum Disorder (ASD) Research

Field: Neuroscience

Use in the Development of Rechargeable Batteries

Field: Energy Storage

Application: Methyl 4-hydroxy-3-iodobenzoate has been associated with the development of rechargeable batteries .

Use in Sonogashira Coupling Reactions

Field: Organic Chemistry

Application: The aryl-iodide functionality of Methyl 4-hydroxy-3-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling .

Method of Application: In a typical Sonogashira coupling, Methyl 4-hydroxy-3-iodobenzoate could be reacted with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .

Methyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C8H7IO3C_8H_7IO_3 and a CAS number of 15126-06-4. This compound is characterized by the presence of a methoxy group, a hydroxyl group, and an iodine atom attached to a benzene ring, making it a derivative of benzoic acid. Its structure can be represented as follows:

text
OCH3 | HO---C6H4---I

This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique functional groups.

, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
  • Reduction Reactions: The hydroxyl group can be reduced to form other functional groups.

These reactions are essential for the development of derivatives that may have enhanced biological or chemical properties.

Research indicates that methyl 4-hydroxy-3-iodobenzoate exhibits biological activities, particularly in the field of medicinal chemistry. Its derivatives have been studied for their potential as:

  • Antimicrobial agents: They may inhibit the growth of various pathogens.
  • Anti-inflammatory compounds: Some studies suggest they could reduce inflammation in biological systems.

The specific mechanisms of action are still under investigation, but the presence of iodine and hydroxyl groups is believed to contribute to these activities.

Several methods exist for synthesizing methyl 4-hydroxy-3-iodobenzoate:

  • Direct Iodination: This involves the iodination of 4-hydroxybenzoic acid using iodine or iodinating agents in the presence of suitable solvents.
  • Laccase-Catalyzed Reactions: A more sustainable method involves using laccase enzymes to catalyze the iodination process, providing an eco-friendly approach to synthesis .
  • Esterification: Methyl 4-hydroxybenzoate can be reacted with iodine in acidic conditions to yield methyl 4-hydroxy-3-iodobenzoate.

These methods vary in efficiency and environmental impact, with enzymatic approaches being particularly noteworthy for their sustainability.

Methyl 4-hydroxy-3-iodobenzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
  • Chemical Research: Used in laboratories for studying reaction mechanisms and developing new synthetic pathways.
  • Material Science: Potential applications in creating novel materials with specific properties due to its unique structure.

Studies on methyl 4-hydroxy-3-iodobenzoate's interactions reveal its potential as a building block for more complex molecules. Interaction studies often focus on:

  • Binding Affinity: Investigating how well it binds to biological targets, which can inform drug design.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with methyl 4-hydroxy-3-iodobenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-hydroxybenzoateHydroxyl and methoxy groups on benzeneLacks iodine; primarily used as a preservative
Methyl 3-hydroxy-4-iodobenzoateHydroxyl group at position 3 instead of 4Different biological activity profile
Methyl 2-hydroxybenzoateHydroxyl group at position 2Commonly known as salicylic acid; used in anti-inflammatory drugs
Methyl 3,5-dihydroxybenzoateTwo hydroxyl groups on benzeneIncreased polarity; used in dyes and pharmaceuticals

Methyl 4-hydroxy-3-iodobenzoate is unique due to its combination of iodine and hydroxyl functionalities, which may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Methyl 4-hydroxy-3-iodobenzoate

Dates

Modify: 2023-08-15

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